molecular formula C16H20ClNO B1422449 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride CAS No. 1251922-75-4

1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride

Cat. No.: B1422449
CAS No.: 1251922-75-4
M. Wt: 277.79 g/mol
InChI Key: BZAPOARXXPSQIU-UHFFFAOYSA-N
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Description

“1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1251922-75-4. It has a molecular weight of 277.79 . The IUPAC name for this compound is 1-{4-[(3-methylbenzyl)oxy]phenyl}ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19NO.ClH/c1-12-4-3-5-14(10-12)11-18-16-8-6-15(7-9-16)13(2)17;/h3-10,13H,11,17H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

Antimicrobial and Anticoccidial Activities

Studies have shown that compounds with structures similar to “1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride” exhibit significant antimicrobial and anticoccidial activities. For instance, derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one, which share a resemblance in chemical structure, demonstrated notable effectiveness as coccidiostats when administered to chickens (Georgiadis, 1976).

Analgesic Applications

Research has also explored the use of structurally similar compounds in pain management. For instance, a study involving the synthesis of opioidic derivatives over Pd containing Amberlyst-15 showed potential analgesic efficiency (Wissler et al., 2007).

Monoamine Oxidase Inhibition

Compounds similar in structure to “this compound” have been investigated for their role in monoamine oxidase inhibition, which is significant in the treatment of various neuropsychiatric disorders. One study showed that certain amine analogues act as reversible or irreversible inhibitors of monoamine oxidase B, a key enzyme in the brain (Ding & Silverman, 1993).

Kinetics and Mechanism Studies

Research into the kinetics and mechanisms of reactions involving similar compounds has provided insights into their potential applications. One such study explored the reactions of 3-methoxyphenyl and other related thionocarbonates with alicyclic amines, contributing to our understanding of the reaction pathways and potential uses of these compounds (Castro et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

    Target of Action

    The compound might interact with monoamine oxidase, as suggested by the similarity to 4-Methoxyphenethylamine , which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .

    Mode of Action

    If the compound does indeed interact with monoamine oxidase, it might inhibit the enzyme’s activity, preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability .

    Biochemical Pathways

    The compound could potentially affect the monoamine neurotransmitter pathways, including those involving neurotransmitters like dopamine, norepinephrine, and serotonin .

    Pharmacokinetics

    Factors such as its molecular weight (27779 ) and structure could influence its absorption, distribution, metabolism, and excretion.

Properties

IUPAC Name

1-[4-[(3-methylphenyl)methoxy]phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-12-4-3-5-14(10-12)11-18-16-8-6-15(7-9-16)13(2)17;/h3-10,13H,11,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAPOARXXPSQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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